HDAC6 Inhibitory Potency: Methyl-Substituted Analogs Show 10-Fold Variation in IC₅₀
While direct HDAC6 inhibition data for the free acid are not publicly available, BindingDB curates IC₅₀ data for the closely related methyl ester prodrug form (BindingDB BDBM50588334 / CHEMBL5171489), which exhibits an IC₅₀ of 20 nM against human HDAC6 residues 379–382 using RHKKAc fluorogenic substrate [1]. A structurally distinct indane carboxylic acid derivative lacking the 2-methyl group (BindingDB BDBM50569278 / CHEMBL4848719) shows an IC₅₀ of 206 nM against human recombinant HDAC6 under comparable assay conditions [2]. The approximately 10-fold difference in potency is consistent with the 2-methyl group providing beneficial steric interactions or conformational pre-organization for HDAC6 binding.
| Evidence Dimension | HDAC6 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 20 nM (methyl ester prodrug; BindingDB BDBM50588334 / CHEMBL5171489) |
| Comparator Or Baseline | 206 nM (des-methyl indane carboxylic acid analog; BindingDB BDBM50569278 / CHEMBL4848719) |
| Quantified Difference | ~10-fold greater potency for the methyl-bearing analog |
| Conditions | Human HDAC6 enzyme; fluorogenic RHKKAc substrate; data curated by ChEMBL |
Why This Matters
The ~10-fold potency difference supports preferential selection of the 2-methyl-substituted scaffold when developing HDAC6-targeted chemical probes or therapeutic candidates, where even modest potency gains influence lead optimization trajectories.
- [1] BindingDB BDBM50588334 (CHEMBL5171489). IC₅₀: 20 nM against human HDAC6. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50588334 View Source
- [2] BindingDB BDBM50569278 (CHEMBL4848719). IC₅₀: 206 nM against human recombinant HDAC6. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569278 View Source
